molecular formula C17H15FN2O4S B12881566 4-(2,5-Dioxo-3-(2-fluorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-65-6

4-(2,5-Dioxo-3-(2-fluorophenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12881566
CAS No.: 65116-65-6
M. Wt: 362.4 g/mol
InChI Key: MBHNSEQWNPNYJT-UHFFFAOYSA-N
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Description

4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a fluorophenyl group, a methyl group, and a dioxopyrrolidinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone core through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Biological Research: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a methyl group.

    Indole Derivatives: Compounds with similar biological activities and applications in medicinal chemistry.

Uniqueness

4-(3-(2-Fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

65116-65-6

Molecular Formula

C17H15FN2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

4-[3-(2-fluorophenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H15FN2O4S/c1-17(13-4-2-3-5-14(13)18)10-15(21)20(16(17)22)11-6-8-12(9-7-11)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

MBHNSEQWNPNYJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3F

Origin of Product

United States

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